molecular formula C20H33N5O2S B2358142 4-N-(1-Cyclohexylsulfonylpiperidin-4-yl)-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine CAS No. 2380170-76-1

4-N-(1-Cyclohexylsulfonylpiperidin-4-yl)-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine

Cat. No. B2358142
CAS RN: 2380170-76-1
M. Wt: 407.58
InChI Key: RCKDUGAOPVIYDT-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its IUPAC name, any common or trade names, its molecular formula, and its structure. It might also include information about the class of compounds it belongs to and any notable characteristics .


Synthesis Analysis

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Molecular Structure Analysis

Molecular structure analysis would involve examining the structure of the molecule in detail. This could include looking at the types of bonds in the molecule, the shape of the molecule, any functional groups present, and how these factors might affect the properties and reactivity of the molecule .


Chemical Reactions Analysis

Chemical reactions analysis would involve studying the reactions that the compound undergoes. This could include looking at what reactants are needed, what the products of the reaction are, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Analysis of the physical and chemical properties of the compound could include looking at properties like melting point, boiling point, solubility, stability, reactivity, and more.

Mechanism of Action

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Safety and Hazards

Safety and hazard analysis would involve looking at any potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound .

properties

IUPAC Name

4-N-(1-cyclohexylsulfonylpiperidin-4-yl)-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2S/c1-23(2)19-14-20(22-15-21-19)25(16-8-9-16)17-10-12-24(13-11-17)28(26,27)18-6-4-3-5-7-18/h14-18H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKDUGAOPVIYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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